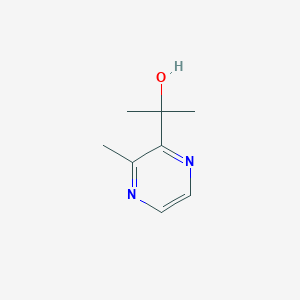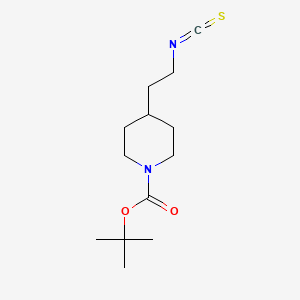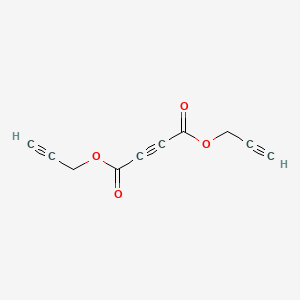
2-Butynedioic acid, di(2-propynyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butynedioic acid, di(2-propynyl) ester is a chemical compound with the molecular formula C10H8O4 It is an ester derivative of 2-butynedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by 2-propynyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butynedioic acid, di(2-propynyl) ester typically involves the esterification of 2-butynedioic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include toluene or dichloromethane
Reaction Time: Several hours to ensure complete esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-Butynedioic acid, di(2-propynyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 2-butynedioic acid derivatives.
Reduction: Formation of di(2-propynyl) alcohol.
Substitution: Formation of substituted esters with various functional groups.
科学研究应用
2-Butynedioic acid, di(2-propynyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Butynedioic acid, di(2-propynyl) ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release propargyl alcohol, which can then participate in various biochemical pathways. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and enzymes makes it a valuable tool in biochemical research.
相似化合物的比较
Similar Compounds
2-Butenedioic acid, di(2-propenyl) ester: Similar ester derivative with propenyl groups instead of propynyl groups.
2-Butenedioic acid, dibutyl ester: Another ester derivative with butyl groups.
2-Butenedioic acid, bis(2-methylpropyl) ester: Ester derivative with 2-methylpropyl groups.
Uniqueness
2-Butynedioic acid, di(2-propynyl) ester is unique due to the presence of propynyl groups, which impart distinct chemical reactivity and potential applications. The triple bond in the propynyl groups allows for unique interactions and reactions that are not possible with other similar compounds.
属性
CAS 编号 |
3154-91-4 |
|---|---|
分子式 |
C10H6O4 |
分子量 |
190.15 g/mol |
IUPAC 名称 |
bis(prop-2-ynyl) but-2-ynedioate |
InChI |
InChI=1S/C10H6O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2H,7-8H2 |
InChI 键 |
VKORBUAULXCWCB-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC(=O)C#CC(=O)OCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({4-hydroxy-1-[(2S)-2-methyl-3-phenylpropanoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13583807.png)
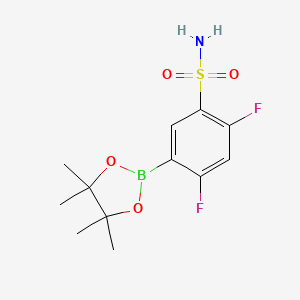
![methyl(3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13583825.png)

![N-[3-(3-methylbenzamido)phenyl]pyridine-4-carboxamide](/img/structure/B13583846.png)
![1-Bromo-3-[(2,2-difluoroethenyl)oxy]benzene](/img/structure/B13583854.png)
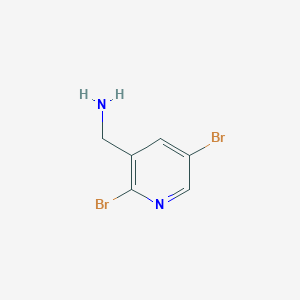
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine,oxalicacid](/img/structure/B13583867.png)
![7-(aminomethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B13583875.png)

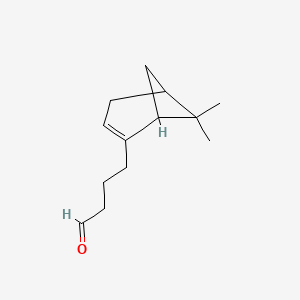
![3-{4-[(methanesulfonylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)-3H-diazirine](/img/structure/B13583896.png)
